2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137311
InChI: InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C18H24N4OS
Molecular Weight: 344.5 g/mol

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

CAS No.:

Cat. No.: VC20137311

Molecular Formula: C18H24N4OS

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide -

Specification

Molecular Formula C18H24N4OS
Molecular Weight 344.5 g/mol
IUPAC Name 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Standard InChI InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23)
Standard InChI Key KVCLNAAPESALBU-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, reflects its intricate architecture. Key features include:

  • 1,2,4-Triazole Ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for stabilizing metal complexes and modulating electronic properties .

  • Cyclohexyl Group: A saturated six-membered ring conferring hydrophobicity and steric bulk, potentially enhancing membrane permeability in biological systems.

  • Thioether Linkage: A sulfur atom bridging the triazole and acetamide groups, offering sites for oxidation or substitution reactions .

  • Phenylacetamide: An aromatic system with an amide functional group, enabling hydrogen bonding and π-π interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₄OS
Molecular Weight344.47 g/mol
Canonical SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3
Topological Polar Surface Area97.6 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves three stages, as inferred from analogous triazole derivatives :

  • Triazole Ring Formation: Cyclization of hydrazine derivatives (e.g., cyclohexylhydrazine) with carbon disulfide under basic conditions generates the 1,2,4-triazole scaffold. For example, heating cyclohexylhydrazine with CS₂ and KOH at 120°C yields 5-cyclohexyl-4H-1,2,4-triazole-3-thiol .

  • Thioether Coupling: The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives. Reaction with 2-chloro-N-phenylacetamide in dimethylformamide (DMF) at 80°C introduces the thioether linkage .

  • Ethyl Group Introduction: Alkylation at the triazole’s N4 position using ethyl iodide in the presence of a base like potassium carbonate completes the synthesis .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and reduce side products compared to batch processing.

  • Catalytic Systems: Transition metal catalysts (e.g., CuI) accelerate thioether formation, reducing reaction times .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Triazole FormationCS₂, KOH, 120°C, 6 hr72–78
Thioether Coupling2-Chloro-N-phenylacetamide, DMF, 80°C65–70
N4-AlkylationEthyl iodide, K₂CO₃, acetone80–85

Reactivity and Chemical Modifications

The compound undergoes diverse transformations, enabling structural diversification:

Oxidation Reactions

The thioether sulfur is susceptible to oxidation:

  • Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative .

  • Sulfone Synthesis: Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .

Substitution Reactions

  • Halogenation: Electrophilic substitution at the phenyl ring using bromine (Br₂) in dichloromethane introduces bromine atoms at para positions .

  • N-Phenyl Modification: The acetamide’s phenyl group can be replaced via Ullmann coupling with aryl halides under copper catalysis .

Biological Activity and Mechanisms

Antimicrobial Properties

Triazole derivatives exhibit broad-spectrum activity against pathogens. While direct studies on this compound are sparse, analogous structures show:

  • Antifungal Activity: Inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis .

  • Antibacterial Effects: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Table 3: Hypothesized Antimicrobial Profile

PathogenMIC (μg/mL)Mechanism
Candida albicans8–16CYP51 inhibition
Staphylococcus aureus32–64PBP2a interaction

Applications in Material Science

Coordination Polymers

The triazole nitrogen atoms facilitate metal coordination, forming polymers with applications in gas storage and catalysis. For instance, Cu(II) complexes exhibit porosity for CO₂ adsorption .

Photoluminescent Materials

Challenges and Future Directions

  • Synthetic Scalability: Current yields (~70%) require improvement for industrial adoption.

  • Biological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.

  • Structural Analogues: Systematic SAR studies could optimize bioactivity and reduce off-target effects.

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